molecular formula C22H22O10 B600419 5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one CAS No. 20486-36-6

5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Cat. No.: B600419
CAS No.: 20486-36-6
M. Wt: 446.40
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one is a naturally occurring flavonoid glycoside. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is commonly found in various plants and has been extensively studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one typically involves the glycosylation of a flavonoid aglycone with a glucopyranosyl donor. One common method is the Koenigs-Knorr reaction, which uses silver carbonate as a catalyst and acetobromoglucose as the glucopyranosyl donor. The reaction is carried out in anhydrous conditions at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often involves extraction from plant sources, followed by purification using chromatographic techniques. The extraction process includes steps such as maceration, filtration, and solvent evaporation. The purified compound is then crystallized to obtain a high-purity product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Kaempferol 3-O-β-D-glucopyranoside: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.

    Quercetin 3-O-β-D-glucopyranoside: Known for its strong antioxidant activity and potential anticancer effects.

    Phenyl β-D-glucopyranoside: Exhibits anti-inflammatory and anticancer activities

Uniqueness

5-hydroxy-7-methoxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities and higher stability compared to other flavonoid glycosides .

Properties

CAS No.

20486-36-6

Molecular Formula

C22H22O10

Molecular Weight

446.40

Synonyms

Genkwanin-4'-O-β-D-glucopyranoside;  2-[4-(β-D-Glucopyranosyloxy)phenyl]-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one;  Campylospermoside A

Origin of Product

United States

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